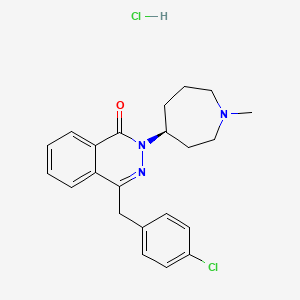

![molecular formula C28H39N6O8P B610766 [3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid CAS No. 1159500-34-1](/img/structure/B610766.png)

[3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

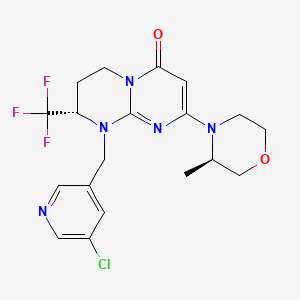

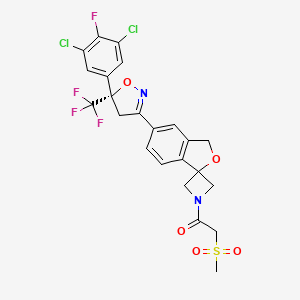

Le sélatogrel est un antagoniste sélectif, réversible et puissant du récepteur P2Y12 de nouvelle génération. Il est principalement développé pour le traitement de l'infarctus du myocarde aigu (IMA). Le composé est administré par voie sous-cutanée et a montré des promesses en termes d'inhibition plaquettaire rapide et soutenue .

Applications De Recherche Scientifique

Selatogrel has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study P2Y12 receptor antagonism.

Biology: Investigated for its effects on platelet aggregation and thrombus formation.

Medicine: Potential therapeutic agent for preventing thrombotic events in patients with acute coronary syndromes.

Industry: Development of drug delivery systems for subcutaneous administration

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le sélatogrel est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de 2-phénylprimdine-4-carboxamide. Les étapes clés comprennent :

- Formation du noyau pyrimidine.

- Introduction du groupe phényle.

- Addition des parties pipérazine et pyrrolidine.

- Couplage final avec l'acide phosphonique.

Méthodes de production industrielle : La production industrielle du sélatogrel implique l'optimisation de la voie synthétique pour garantir un rendement et une pureté élevés. Cela comprend :

- L'utilisation de réactifs de haute pureté.

- Des conditions de réaction contrôlées telles que la température, la pression et le pH.

- Des techniques de purification efficaces comme la cristallisation et la chromatographie .

Types de réactions :

Oxydation : Le sélatogrel peut subir des réactions d'oxydation, en particulier au niveau des cycles phényle et pyrimidine.

Réduction : Le composé est relativement stable à la réduction dans des conditions normales.

Substitution : Le sélatogrel peut participer à des réactions de substitution nucléophile, en particulier au niveau des parties pipérazine et pyrrolidine.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont utilisés dans des conditions douces.

Principaux produits :

- Les produits d'oxydation comprennent des dérivés hydroxylés.

- Les réactions de substitution donnent divers analogues substitués du sélatogrel .

4. Applications de la recherche scientifique

Le sélatogrel a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'antagonisme du récepteur P2Y12.

Biologie : Investigé pour ses effets sur l'agrégation plaquettaire et la formation de thrombus.

Médecine : Agent thérapeutique potentiel pour la prévention des événements thrombotiques chez les patients atteints de syndromes coronariens aigus.

Industrie : Développement de systèmes d'administration de médicaments pour l'administration sous-cutanée

5. Mécanisme d'action

Le sélatogrel exerce ses effets en se liant sélectivement au récepteur P2Y12 sur les plaquettes. Cela inhibe l'agrégation plaquettaire induite par l'adénosine diphosphate (ADP), empêchant ainsi la formation de thrombus. La rapidité d'action et la réversibilité du composé le rendent adapté aux contextes aigus .

Composés similaires :

- Clopidogrel

- Prasugrel

- Ticagrélor

- Cangrelor

Comparaison :

- Clopidogrel et Prasugrel : Les deux sont des inhibiteurs du P2Y12 administrés par voie orale, mais leur début d'action est plus lent et leur durée d'action plus longue que celle du sélatogrel.

- Ticagrélor : Un inhibiteur du P2Y12 administré par voie orale avec un début d'action plus rapide que le clopidogrel, mais toujours plus lent que le sélatogrel.

- Cangrelor : Un inhibiteur du P2Y12 administré par voie intraveineuse avec un début d'action rapide similaire à celui du sélatogrel, mais nécessitant une administration intraveineuse .

L'unicité du sélatogrel réside dans son administration sous-cutanée, qui permet une inhibition rapide et réversible de l'agrégation plaquettaire, ce qui en fait un candidat prometteur pour une intervention précoce en cas d'infarctus du myocarde aigu .

Mécanisme D'action

Selatogrel exerts its effects by selectively binding to the P2Y12 receptor on platelets. This inhibits adenosine diphosphate (ADP)-induced platelet aggregation, thereby preventing thrombus formation. The compound’s rapid onset of action and reversibility make it suitable for acute settings .

Comparaison Avec Des Composés Similaires

- Clopidogrel

- Prasugrel

- Ticagrelor

- Cangrelor

Comparison:

- Clopidogrel and Prasugrel: Both are oral P2Y12 inhibitors but have slower onset and longer duration of action compared to Selatogrel.

- Ticagrelor: An oral P2Y12 inhibitor with a faster onset than Clopidogrel but still slower than Selatogrel.

- Cangrelor: An intravenous P2Y12 inhibitor with a rapid onset similar to Selatogrel but requires intravenous administration .

Selatogrel’s uniqueness lies in its subcutaneous administration, providing a rapid and reversible inhibition of platelet aggregation, making it a promising candidate for early intervention in acute myocardial infarction .

Propriétés

Numéro CAS |

1159500-34-1 |

|---|---|

Formule moléculaire |

C28H39N6O8P |

Poids moléculaire |

618.6 g/mol |

Nom IUPAC |

[(2R)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3S)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid |

InChI |

InChI=1S/C28H39N6O8P/c1-3-4-16-42-28(37)33-14-12-32(13-15-33)27(36)23(19-43(38,39)40)30-26(35)22-17-24(34-11-10-21(18-34)41-2)31-25(29-22)20-8-6-5-7-9-20/h5-9,17,21,23H,3-4,10-16,18-19H2,1-2H3,(H,30,35)(H2,38,39,40)/t21-,23-/m0/s1 |

Clé InChI |

FYXHWMQPCJOJCH-GMAHTHKFSA-N |

SMILES isomérique |

CCCCOC(=O)N1CCN(CC1)C(=O)[C@H](CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@@H](C4)OC |

SMILES |

CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |

SMILES canonique |

CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ACT-246475; ACT 246475; ACT246475; Selatogrel. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)